Upamostat
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Overview
Description
It is under development as a potential treatment agent for pancreatic cancer, acting to inhibit tumor metastasis . Upamostat is an orally available small-molecule serine protease inhibitor that is a highly potent inhibitor of trypsin 1, trypsin 2, trypsin 3 (PRSS1/2/3), and the urokinase-type plasminogen activator (uPA) .
Mechanism of Action
Target of Action
Upamostat, also known as Mesupron, is a potent inhibitor of serine proteases . Its primary targets are trypsin 1, trypsin 2, trypsin 3 (PRSS1/2/3), and the urokinase-type plasminogen activator (uPA) . These enzymes are involved in various physiological processes, including cell migration, invasion, and tissue remodeling .
Mode of Action
This compound interacts with its targets by inhibiting their proteolytic activity. This inhibition prevents the conversion of plasminogen to plasmin, a crucial step in the degradation of the extracellular matrix, which is a key process in tumor invasion and metastasis .
Biochemical Pathways
The inhibition of uPA by this compound affects the plasminogen activation system, a biochemical pathway that plays a significant role in tumor invasion and metastasis . By inhibiting the activity of uPA, this compound disrupts this pathway, thereby reducing the ability of cancer cells to invade surrounding tissues and metastasize to distant sites .
Pharmacokinetics
This compound is an orally bioavailable prodrug of WX-UK1 . It demonstrates good bioavailability, sustained tissue levels, and high concentrations of the active moiety, WX-UK1, in stool, potentially important for the treatment of gastrointestinal diseases .
Result of Action
The inhibition of serine proteases by this compound results in a decrease in tumor cell migration, invasion, and tissue remodeling . In preclinical studies, this compound has shown to cause tumor regression in mice . The combination of this compound and other drugs has shown greater regression compared to either this compound or the other drug alone .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In a study, the combination of this compound and Opaganib, another drug, showed greater tumor regression compared to either drug alone . .
Biochemical Analysis
Biochemical Properties
Upamostat was originally developed as an inhibitor of the serine protease urokinase (uPA) with a Ki 1 uM . It is a potent and specific inhibitor of five human serine proteases (trypsin-3, trypsin-2, trypsin-1 and matriptase-1 and trypsin-6), with Ki’s down to the low nanomolar range, 19 nM for trypsin-3 . Several of these serine proteases are known to be associated with cancer progression and metastasis .
Cellular Effects
In vitro studies have demonstrated the activity of this compound against SARS-CoV-2 . Entry of vesicular stomatitis virus (VSV) transfected with SARS-CoV-2 S-protein in Calu-3 cells, which express TMPRSS2, was inhibited by this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of specific serine proteases . This inhibition can affect various cellular processes, including those associated with disease progression and metastasis .
Metabolic Pathways
This compound is involved in the inhibition of serine proteases, which play crucial roles in various metabolic pathways
Preparation Methods
Upamostat is synthesized through a series of chemical reactions involving the formation of an amidoxime (hydroxyamidine) prodrug of the pharmacologically active form, WX-UK1 . The synthetic route typically involves the reaction of ethyl 4-[(2S)-3-[3-[(E)-N’-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate with various reagents under controlled conditions . Industrial production methods for this compound involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Upamostat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions to form its active metabolite, WX-UK1.
Substitution: This compound can participate in substitution reactions, particularly involving its amidoxime group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions include the active metabolite WX-UK1 and other related compounds .
Scientific Research Applications
Upamostat has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Upamostat is unique in its ability to inhibit multiple serine proteases with high potency. Similar compounds include:
Compared to these compounds, this compound offers a broader range of inhibition and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASEDVYRABWCV-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)/C(=N/O)/N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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